1-Ethyl-2-propylpiperazine

Description

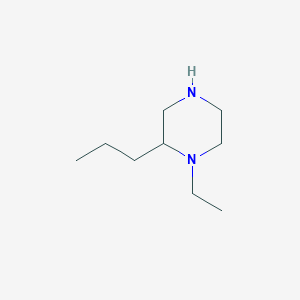

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-ethyl-2-propylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

SUPDLKAUVBUQFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNCCN1CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethylpiperazine

Disclaimer: Initial searches for the synthesis and characterization of "1-Ethyl-2-propylpiperazine" did not yield specific information for this compound. It is possible that this is a novel or less-documented derivative of piperazine. This guide therefore focuses on the well-documented and structurally related compound, 1-Ethylpiperazine , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methods described herein are largely applicable to the synthesis and characterization of other substituted piperazines.

Introduction

1-Ethylpiperazine (CAS No. 5308-25-8) is a cyclic diamine and a valuable intermediate in organic synthesis.[1][2] Its piperazine core, substituted with an ethyl group on one of the nitrogen atoms, imparts specific chemical properties that make it a versatile building block in the pharmaceutical and agrochemical industries.[1][3] Notably, it is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic enrofloxacin and the antihypertensive agent bunazosin.[4][5] This guide provides a detailed overview of the synthesis, purification, and characterization of 1-Ethylpiperazine.

Physicochemical Properties

1-Ethylpiperazine is a clear, colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1][3] It is soluble in water and many common organic solvents.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [6] |

| Molecular Weight | 114.19 g/mol | [6] |

| Melting Point | -60 °C | [3] |

| Boiling Point | 157 °C (lit.) | [3][7] |

| Density | 0.899 g/mL at 25 °C (lit.) | [3][7] |

| Refractive Index (n20/D) | 1.469 (lit.) | [7] |

| Flash Point | 43 °C (110 °F) - closed cup | [7] |

| pKa | 9.27 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water and organic solvents | [1][3] |

Table 1: Physicochemical Properties of 1-Ethylpiperazine

Synthesis of 1-Ethylpiperazine

Several synthetic routes for the preparation of 1-Ethylpiperazine have been reported. The most common methods involve the direct N-alkylation of piperazine or the reaction of ethylamine with a suitable precursor.

Synthesis via N-Alkylation of Piperazine

A prevalent and straightforward method for synthesizing 1-Ethylpiperazine is the mono-N-alkylation of piperazine with an ethylating agent, such as ethyl bromide or ethyl chloride, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[4]

References

An In-depth Technical Guide to 1-Ethyl-2-propylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Ethyl-2-propylpiperazine, a disubstituted piperazine derivative of interest in medicinal chemistry and pharmaceutical development. This document summarizes its known and predicted physicochemical properties, provides a detailed, adaptable protocol for its synthesis, and outlines its structural characteristics.

Chemical Structure and Identification

This compound is a heterocyclic amine with a central piperazine ring substituted at the 1- and 2-positions with an ethyl and a propyl group, respectively.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Canonical SMILES | CCCC1CNCCN1CC |

| InChI | InChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3 |

| InChI Key | SUPDLKAUVBUQFK-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

| pKa | Not available |

| LogP | Not available |

Synthesis of this compound

The synthesis of asymmetrically disubstituted piperazines like this compound can be challenging due to the potential for the formation of mixtures of mono- and disubstituted products, as well as isomeric byproducts. A common and effective strategy involves a stepwise alkylation of the piperazine ring, often employing protecting groups to control the regioselectivity.

General Experimental Protocol: Stepwise Alkylation

This protocol is a generalized procedure based on established methods for the synthesis of N,N'-asymmetrically disubstituted piperazines and can be adapted for the specific synthesis of this compound.[1][2][3][4][5]

Materials:

-

Piperazine

-

A suitable protecting group (e.g., tert-butyloxycarbonyl anhydride (Boc)₂)

-

Ethyl halide (e.g., ethyl iodide or ethyl bromide)

-

Propyl halide (e.g., propyl iodide or propyl bromide)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., dichloromethane, acetonitrile, THF)

-

Acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Monoprotection of Piperazine:

-

Dissolve piperazine in a suitable solvent (e.g., dichloromethane).

-

Slowly add one equivalent of the protecting group reagent (e.g., Boc₂O) at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Purify the resulting mono-protected piperazine by extraction and/or column chromatography.

-

-

First Alkylation (e.g., Ethylation):

-

Dissolve the mono-protected piperazine in a suitable solvent (e.g., acetonitrile).

-

Add a slight excess of a base (e.g., triethylamine).

-

Add one equivalent of the first alkylating agent (e.g., ethyl iodide) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.

-

Dry the organic layer and purify the product by column chromatography.

-

-

Deprotection:

-

Dissolve the N-alkylated, N'-protected piperazine in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a suitable acid (e.g., trifluoroacetic acid) and stir at room temperature until the protecting group is cleaved (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

-

-

Second Alkylation (e.g., Propylation):

-

Dissolve the mono-alkylated piperazine in a suitable solvent (e.g., acetonitrile).

-

Add a slight excess of a base (e.g., potassium carbonate).

-

Add one equivalent of the second alkylating agent (e.g., propyl bromide) and stir the reaction, potentially with heating, until completion.

-

Work up the reaction as described in step 2.

-

Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and chemical environment of all atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Diagram

References

- 1. people.wm.edu [people.wm.edu]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanism of Action of 1-Ethyl-2-propylpiperazine Remains Undisclosed in Public Scientific Literature

A comprehensive search of publicly available scientific databases, peer-reviewed literature, and patent filings has revealed no specific information regarding the mechanism of action, pharmacological properties, or biological activity of the compound 1-Ethyl-2-propylpiperazine. This suggests that the molecule is likely a novel chemical entity that has not been the subject of published scientific research, or it may be a proprietary compound whose details are not in the public domain.

For the intended audience of researchers, scientists, and drug development professionals, it is crucial to state that any discussion on the potential mechanism of action of this compound would be purely speculative. Without experimental data, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or diagrams of signaling pathways.

The Piperazine Scaffold in Drug Discovery

While there is no information on this compound, the piperazine ring is a well-known and privileged scaffold in medicinal chemistry. It is a common structural motif found in a wide array of approved drugs and clinical candidates targeting various biological systems. The versatility of the piperazine core is due to its ability to be readily substituted at its two nitrogen atoms, allowing for the fine-tuning of physicochemical and pharmacological properties.

Compounds containing a piperazine moiety have been shown to interact with a diverse range of biological targets, including but not limited to:

-

G-protein coupled receptors (GPCRs): Many piperazine derivatives act as antagonists or agonists at dopamine, serotonin, and adrenergic receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.

-

Ion channels: Certain piperazine-containing molecules can modulate the activity of ion channels, such as calcium and potassium channels, leading to applications in cardiovascular and neurological disorders.

-

Enzymes: The piperazine scaffold can be incorporated into enzyme inhibitors, targeting proteases, kinases, and other enzymes involved in disease pathology.

-

Transporters: Some piperazine derivatives are known to inhibit neurotransmitter transporters, which is a key mechanism for antidepressant and anti-ADHD medications.

Hypothetical Areas of Investigation

Should this compound become a subject of future research, a logical starting point for investigating its mechanism of action would be to screen it against a panel of common central nervous system (CNS) targets, given the prevalence of piperazine derivatives in neuropharmacology. A hypothetical workflow for such an investigation is outlined below.

Experimental Workflow: Initial Pharmacological Characterization

The Therapeutic Potential of Piperazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthesis, biological activities, and therapeutic applications of piperazine derivatives, with a particular focus on providing a framework for understanding their potential, even in the absence of specific literature on 1-Ethyl-2-propylpiperazine derivatives. While direct studies on the this compound core are not prevalent in the reviewed literature, the extensive research on analogous structures provides a robust foundation for predicting and exploring their biological significance.

Diverse Biological Activities of the Piperazine Scaffold

Piperazine derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as privileged structures in drug discovery.[1] The inherent versatility of the piperazine ring allows for the introduction of various substituents, leading to compounds with activities spanning multiple therapeutic areas.

Key biological activities associated with piperazine derivatives include:

-

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the efficacy of piperazine derivatives against a spectrum of bacterial and fungal pathogens.[2][3] These compounds have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3]

-

Anticancer Activity: The piperazine nucleus is a common feature in many anticancer agents.[4][5][6] Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including prostate and breast cancer.[4][5] Some compounds exhibit cytotoxic effects with GI50 values reaching nanomolar concentrations.

-

Antidepressant Activity: Certain piperazine derivatives act on the central nervous system, exhibiting potential antidepressant effects.[7][8] These compounds can modulate neurotransmitter systems, such as the serotonin (5-HT) pathway, by showing affinity for receptors like 5-HT1A.[7][8]

-

Anti-inflammatory and Antihistamine Activity: Research has also uncovered the anti-inflammatory and antihistamine properties of specific piperazine derivatives.[9][10] These compounds can inhibit the production of inflammatory mediators like nitrite and tumor necrosis factor-alpha (TNF-α).[9][10]

-

Acetylcholinesterase (AChE) Inhibition: Some piperazine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[1]

Quantitative Biological Data of Representative Piperazine Derivatives

To facilitate a comparative analysis of the biological potency of various piperazine derivatives, the following table summarizes key quantitative data from the literature. It is important to note that these values are for a range of different piperazine-containing molecules and not specifically for this compound derivatives.

| Compound Class/Reference | Biological Activity | Target/Assay | Quantitative Data (IC50, Ki, etc.) |

| Antidepressant | 5-HT1A Receptor Binding | Affinity Assay | Ki = 1.28 nM (Compound 6a)[7][8] |

| Antioxidant | DPPH Radical Scavenging | Antioxidant Assay | IC50 = 2.396 µg/mL (Compound PD-2)[9][10] |

| Anticancer | Cytotoxicity against human tumor cell lines | NCI-60 Cancer Cell Line Panel | GI50 values in the nanomolar range for some compounds. |

| Antihistamine | Histamine Level Reduction | In vitro assay | 18.22% reduction in histamine levels (Compound PD-1)[9][10] |

Methodologies for Synthesis and Biological Evaluation

The synthesis of piperazine derivatives often involves multi-step reaction sequences. A general approach to synthesizing N-substituted piperazine derivatives is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted piperazine derivatives.

Experimental Protocols

Synthesis of N-Arylpiperazine Derivatives:

A common synthetic route involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride to form the core piperazine ring.[2] Subsequent N-alkylation or N-acylation can be performed to introduce desired substituents. For instance, the synthesis of 1-[2-(aryl amino -2-oxoethyl) - amino -4-(n-ethyl piperazine)] benzene derivatives starts with the reaction of ethyl piperazine with 4-chloro nitrobenzene.[11] The resulting nitro compound is then reduced to an aniline derivative, which is subsequently reacted with an n-chloro acetyl aryl amine to yield the final product.[11]

Antimicrobial and Antifungal Activity Assays:

The antibacterial and antifungal activities of synthesized compounds are typically evaluated using methods like the agar disc diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC).[2][3] For the agar disc diffusion method, paper discs impregnated with the test compound are placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is then measured to assess the compound's activity.[2]

Anticancer Activity Screening:

The cytotoxic effects of piperazine derivatives against various cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[4] These colorimetric assays measure cell viability and proliferation. For a more comprehensive evaluation, compounds are often screened against the NCI-60 human tumor cell line panel.

Signaling Pathway Implicated in Antidepressant Activity

The potential antidepressant effects of some piperazine derivatives are linked to their interaction with the serotonin system, specifically the 5-HT1A receptor.[7][8] Activation of this receptor can trigger downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are crucial for neuronal survival and plasticity.[7][8]

Caption: Proposed signaling pathway for the antidepressant activity of certain piperazine derivatives.

Conclusion and Future Directions

The piperazine scaffold remains a highly attractive starting point for the design and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential of this heterocyclic core. While specific data on this compound derivatives is currently limited, the extensive body of research on other piperazine-containing molecules provides a strong rationale for their synthesis and biological evaluation. Future research efforts should focus on exploring the structure-activity relationships of novel piperazine derivatives, including those with substitution patterns like 1-Ethyl-2-propyl, to unlock their full therapeutic potential across a range of diseases. The detailed methodologies and established biological assays outlined in this guide offer a clear roadmap for researchers embarking on such investigations.

References

- 1. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [ruspoj.com]

- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-2-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Ethyl-2-propylpiperazine, a disubstituted piperazine derivative. Given the limited publicly available data for this specific molecule, this document leverages established knowledge of the physicochemical properties of the piperazine scaffold and its N-alkylated analogs. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic amine featuring a piperazine ring substituted with an ethyl group at one nitrogen and a propyl group at the other. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its favorable pharmacokinetic properties, including high aqueous solubility and the ability to be readily functionalized.[1][2] Substituted piperazines are found in drugs targeting various conditions, from infections to central nervous system disorders.[3][4] The nature of the N-substituents significantly influences the compound's lipophilicity, basicity, and ultimately its solubility, stability, and biological activity.

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for pharmaceutical development, impacting its absorption, distribution, and formulation.

Expected Solubility of this compound

Based on the general properties of piperazine and its N-alkylated derivatives, the following solubility characteristics can be anticipated for this compound:

-

Aqueous Solubility: Piperazine itself is highly soluble in water.[1][5] The introduction of short alkyl chains like ethyl and propyl groups will increase the lipophilicity and may decrease aqueous solubility compared to the parent piperazine. However, the presence of the two basic nitrogen atoms means that the solubility will be highly pH-dependent. In acidic to neutral pH, where the nitrogens are protonated, good aqueous solubility is expected.

-

Organic Solubility: Piperazine is soluble in polar organic solvents such as ethanol and methanol.[1] this compound is expected to exhibit good solubility in a range of organic solvents, including alcohols, and potentially less polar solvents due to the alkyl substituents.

Quantitative Solubility Data

| Solvent System | Expected Solubility | Rationale |

| Water (pH < 7) | High | Protonation of the basic nitrogen atoms of the piperazine ring enhances interaction with polar water molecules. |

| Water (pH > 8) | Moderate to Low | In a more basic solution, the compound will be in its less soluble free base form. |

| Phosphate-Buffered Saline (PBS) | High | Expected to be highly soluble due to the physiological pH leading to protonation. |

| Ethanol | High | Piperazine and N-alkylated derivatives are generally soluble in alcohols.[1] |

| Methanol | High | Similar to ethanol, good solubility is expected.[1] |

| Dichloromethane | Moderate to High | The alkyl groups increase lipophilicity, likely leading to solubility in chlorinated solvents. |

| Diethyl Ether | Low | Piperazine has poor solubility in diethyl ether.[5] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, both kinetic and thermodynamic solubility assays are recommended.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a stock solution (typically in DMSO).[6][7]

Methodology: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[8]

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which precipitation is first observed indicates the kinetic solubility limit.[7]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid form, providing a more accurate measure of its intrinsic solubility.[9][10]

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or organic solvent) in a sealed vial.[11]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8][10]

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.[11]

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile

The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Forced degradation studies are used to identify potential degradation pathways and products.

Expected Stability of this compound

-

Hydrolytic Stability: The piperazine ring itself is generally stable to hydrolysis. However, the overall stability will depend on the potential for reactions involving the N-alkyl groups under acidic or basic conditions.

-

Oxidative Stability: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. N-oxidation is a common metabolic pathway for piperazine derivatives.[12]

-

Photostability: The stability of the compound under light exposure should be determined, as photolytic degradation can occur.

-

Thermal Stability: N-alkylated piperazines can undergo thermal degradation, and the rate of degradation can be influenced by the nature of the alkyl substituents.[13]

-

Metabolic Stability: The primary route of metabolism for many piperazine-containing drugs is through cytochrome P450 (CYP) enzymes in the liver.[12][14][15] Common metabolic transformations include N-dealkylation and oxidation of the piperazine ring.

Potential Degradation Pathways

The following table summarizes the likely degradation pathways for this compound under various stress conditions.

| Stress Condition | Potential Degradation Pathway |

| Acid/Base Hydrolysis | Generally expected to be stable, but cleavage of N-alkyl groups is possible under harsh conditions. |

| Oxidation (e.g., H₂O₂) | N-oxidation of one or both nitrogen atoms. |

| Photolysis (UV/Vis Light) | Potential for photolytic cleavage of N-C bonds. |

| Thermal Stress | Ring opening or side-chain reactions at elevated temperatures. |

Experimental Protocols for Stability and Forced Degradation Studies

A systematic forced degradation study should be performed to assess the intrinsic stability of this compound.[16][17]

Methodology: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution and UV detection).

-

Data Evaluation: Quantify the amount of remaining this compound and identify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradants.

Caption: Workflow for a forced degradation study.

Metabolic Pathways

The metabolic fate of a drug candidate is a key aspect of its preclinical development. For piperazine derivatives, metabolism is often initiated by cytochrome P450 enzymes.

Predicted Metabolic Pathways for this compound

Based on known metabolic pathways for N-alkylated piperazines, the following transformations are likely for this compound:

-

N-Dealkylation: Removal of the ethyl or propyl group to form the corresponding mono-substituted piperazine.

-

Hydroxylation: Oxidation of the alkyl chains or the piperazine ring.

-

N-Oxidation: Formation of N-oxides at one or both nitrogen atoms.

-

Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.

Subsequent phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.

Caption: Predicted metabolic pathways for this compound.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive profile of its likely solubility and stability can be inferred from the extensive knowledge of the piperazine chemical class. It is anticipated to be a water-soluble compound, particularly at physiological pH, with good solubility in polar organic solvents. Its stability profile is expected to be influenced by its susceptibility to oxidative and metabolic degradation, typical of N-alkylated piperazines.

This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding the core physicochemical properties of this compound. The detailed experimental protocols included herein offer a clear path for the empirical determination of its precise solubility and stability characteristics, which is a mandatory step in its further development as a potential therapeutic agent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine compounds [m.chemicalbook.com]

- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 4. Substituted piperazine [wikipedia.nucleos.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

In Silico Modeling of 1-Ethyl-2-propylpiperazine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of 1-Ethyl-2-propylpiperazine. Due to the limited specific experimental data available for this compound, this document presents a series of established computational protocols that can be applied to predict its receptor interactions and binding affinities. The guide details a systematic workflow encompassing ligand and receptor preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations. All quantitative data presented are for illustrative purposes, based on structurally related piperazine derivatives, to demonstrate the application of these computational techniques. Detailed experimental protocols and visualizations are provided to enable researchers to apply these methods in their own drug discovery and development projects.

Introduction

This compound is an organic compound belonging to the piperazine family. Piperazine and its derivatives are known to possess a wide range of biological activities and are present in numerous commercially available drugs.[1] Research indicates that piperazine compounds can exhibit antimicrobial and antidepressant properties, with some derivatives modulating serotonin receptors.[2] Given its structure, this compound is a candidate for investigation in neuropharmacology and as a building block for novel therapeutic agents.[2]

In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules and their biological targets.[3] These computational techniques, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, are instrumental in modern drug discovery for identifying potential binding partners, elucidating binding mechanisms, and prioritizing candidates for further experimental validation.[4][5] This guide outlines a robust in silico workflow to characterize the receptor binding profile of this compound.

In Silico Modeling Workflow

The computational investigation of this compound's receptor binding follows a multi-step process. This workflow is designed to progressively refine the understanding of the ligand-receptor interactions, from initial binding pose prediction to the analysis of the dynamic stability of the complex.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments.

Ligand and Receptor Preparation

3.1.1. Ligand Preparation Protocol

-

2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Generation and Optimization: The 2D structure is converted to a 3D conformation. Energy minimization is then performed using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be accomplished using software like Avogadro or Maestro's LigPrep module.[6]

-

Charge Assignment: Partial atomic charges are assigned using a suitable method, such as the Gasteiger-Hückel method.

3.1.2. Receptor Selection and Preparation Protocol

Based on the known activities of similar piperazine derivatives, a plausible target is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in depression.[7]

-

Receptor Structure Retrieval: The 3D structure of the human 5-HT2A receptor is obtained from the Protein Data Bank (PDB). An example PDB ID for a relevant structure is 6A93.

-

Protein Preparation: The downloaded PDB file is prepared using tools like the Protein Preparation Wizard in Maestro or AutoDockTools. This involves:

-

Removing water molecules and any co-crystallized ligands or ions.

-

Adding hydrogen atoms.

-

Assigning correct bond orders.

-

Repairing any missing side chains or loops.

-

Minimizing the energy of the structure to relieve steric clashes.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8]

3.2.1. Molecular Docking Protocol

-

Grid Generation: A docking grid is defined around the active site of the receptor. The active site can be identified from the position of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

-

Docking Simulation: The prepared ligand is docked into the defined grid using software such as AutoDock Vina, Glide, or GOLD. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

-

Pose Selection and Analysis: The resulting docking poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.

Illustrative Quantitative Data for Docking

The following table presents hypothetical docking scores for this compound and a reference antagonist against the 5-HT2A receptor. These values are for illustrative purposes.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | Asp155, Ser159, Phe339, Phe340 |

| Reference Antagonist | -10.2 | 25 | Asp155, Trp151, Phe339, Ser242 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target receptor.[9]

3.3.1. Pharmacophore Modeling Protocol

-

Feature Identification: Based on the top-ranked docking pose of this compound, key interaction features are identified. These typically include hydrogen bond donors/acceptors, hydrophobic centroids, and positive/negative ionizable groups.

-

Pharmacophore Model Generation: A 3D arrangement of these features is generated to create a pharmacophore model. This model represents the hypothesis of the key interactions necessary for binding to the receptor.

-

Model Validation: The generated pharmacophore model can be validated by screening it against a database of known active and inactive compounds to assess its ability to distinguish between them.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[4][10]

3.4.1. Molecular Dynamics Simulation Protocol

-

System Setup: The docked complex of this compound and the 5-HT2A receptor is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is equilibrated. This is typically done in a multi-step process.

-

Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more) using software like GROMACS or AMBER.[11] Trajectories of atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: The saved trajectories are analyzed to assess the stability of the complex and the nature of the interactions over time. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds.

-

Illustrative MD Simulation Data

| Parameter | This compound Complex | Reference Antagonist Complex |

| Average Ligand RMSD (Å) | 1.2 ± 0.3 | 0.8 ± 0.2 |

| Average Protein RMSD (Å) | 2.5 ± 0.5 | 2.1 ± 0.4 |

| Key Hydrogen Bond Occupancy (%) | Asp155: 85%, Ser159: 60% | Asp155: 95%, Ser242: 75% |

Predicted Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates a signaling cascade that leads to the mobilization of intracellular calcium.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the receptor binding of this compound. By employing molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can generate valuable hypotheses about the potential targets and binding modes of this compound. The provided protocols and illustrative data serve as a foundation for conducting such computational studies. It is crucial to emphasize that the predictions generated from these in silico models should be validated through experimental assays to confirm the biological activity of this compound.

References

- 1. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Molecular Dynamics Simulations of Immune Receptors and Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pharmacokinetics of 1-Ethyl-2-propylpiperazine: A Methodological and Predictive Overview

Disclaimer: As of October 2025, publicly available literature lacks specific pharmacokinetic data for 1-Ethyl-2-propylpiperazine. This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals by outlining the established methodologies and predictive metabolic pathways applicable to the study of this compound, based on the known metabolism of other piperazine derivatives.

Introduction

This compound is a substituted piperazine derivative. While its specific therapeutic applications and pharmacokinetic profile are not yet detailed in scientific literature, the piperazine moiety is a common scaffold in many pharmaceutical agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for any potential drug development program. This document serves as a technical guide to the methodologies that would be employed to characterize the pharmacokinetics of this compound and presents a putative metabolic scheme based on related structures.

Predicted Metabolic Pathways

Based on studies of other piperazine-containing drugs, the metabolism of this compound is anticipated to proceed through several key pathways. The piperazine ring is susceptible to N-dealkylation and oxidation. For instance, studies on other N-ethyl substituted compounds have shown that N-de-ethylation is a primary metabolic route, often catalyzed by cytochrome P450 enzymes such as CYP3A4/3A5[1]. The propyl group could also undergo hydroxylation.

The following diagram illustrates the potential metabolic fate of this compound.

Experimental Protocols for Pharmacokinetic Characterization

The following sections detail the standard experimental methodologies required to elucidate the pharmacokinetic profile of a novel compound like this compound.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Microsomal Stability Assay: The compound is incubated with liver microsomes (from human and relevant preclinical species) to determine its metabolic stability.

-

Metabolite Identification: Following incubation, the samples are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify potential metabolites[2].

-

CYP450 Reaction Phenotyping: To identify the specific cytochrome P450 enzymes involved in metabolism, the compound is incubated with a panel of recombinant human CYP enzymes.

-

The general workflow for in vitro metabolism studies is depicted below.

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters of this compound in a living organism.

-

Methodology:

-

Animal Model: Typically, rodents (e.g., Sprague-Dawley rats) are used for initial in vivo studies[2].

-

Drug Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous) at a defined dose.

-

Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are also collected to assess excretion pathways[1][3].

-

Bioanalysis: The concentration of the parent compound and its major metabolites in biological samples is quantified using a validated analytical method, such as gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters.

-

The logical flow of an in vivo pharmacokinetic study is outlined in the following diagram.

Quantitative Data Summary

In the absence of specific experimental data for this compound, the following tables are presented as templates for the clear and structured presentation of pharmacokinetic data once it becomes available.

Table 1: In Vitro Metabolic Stability

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Table 2: In Vivo Pharmacokinetic Parameters (Single Dose)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | F (%) |

| Rat | IV | TBD | NA | NA | TBD | TBD | TBD | TBD | NA |

| Oral | TBD | TBD | TBD | TBD | TBD | NA | NA | TBD |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; TBD: To be determined; NA: Not applicable.

Conclusion

While direct pharmacokinetic data for this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. The methodologies outlined for in vitro and in vivo studies are standard in the field of drug metabolism and pharmacokinetics. The predictive metabolic pathways, based on the known behavior of similar chemical scaffolds, offer a starting point for metabolite identification. The structured tables and diagrams provided herein are intended to facilitate the systematic collection and interpretation of data as it is generated, ultimately supporting the progression of this compound through the drug development pipeline.

References

- 1. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of flufenpyr-ethyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 1-Ethyl-2-propylpiperazine and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-2-propylpiperazine, a disubstituted piperazine derivative, and its structural analogs. While no direct synthesis for this compound has been documented in the current literature, this document outlines a plausible and robust synthetic strategy based on established methodologies for the preparation of C- and N-substituted piperazines. Furthermore, this guide explores the synthesis of various structural analogs of this compound, categorized by their substitution patterns. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of relevant quantitative data in tabular format. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows, facilitating a deeper understanding of the synthetic processes involved.

Introduction to Substituted Piperazines

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and anti-cancer agents.[1] The versatility of the piperazine moiety stems from its ability to be substituted at both its nitrogen and carbon atoms, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The introduction of substituents can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on the synthesis of this compound, a specific example of a disubstituted piperazine, and its related analogs.

Proposed Synthesis of this compound

The synthesis of the target molecule, this compound, can be logically approached in a two-stage process: first, the construction of the 2-propylpiperazine core, followed by the selective N-ethylation at the 1-position.

Stage 1: Synthesis of 2-Propylpiperazine

The synthesis of the C-substituted piperazine core is a critical first step. A common and effective strategy involves the cyclization of a suitably protected 1,2-diamine precursor.

Experimental Protocol: Synthesis of 2-Propylpiperazine via Diamine Cyclization

This protocol is adapted from general methods for the synthesis of 2-substituted piperazines.[2][3]

-

Step A: Synthesis of the Diamine Precursor: A suitable starting material, such as a protected amino acid derivative (e.g., N-Boc-norvaline), can be converted to a β-keto ester. Subsequent reductive amination of the β-keto ester with a protected amine (e.g., benzylamine) and a reducing agent like sodium cyanoborohydride yields the protected 1,2-diamine.

-

Step B: Cyclization to form the Piperazine Ring: The protected diamine is then subjected to a cyclization reaction. This can be achieved by deprotection of one of the amines followed by an intramolecular nucleophilic substitution or reductive amination. For instance, treatment with a reagent like bromoethyldiphenylsulfonium triflate followed by deprotection can facilitate ring closure.

Stage 2: Selective N-Ethylation of 2-Propylpiperazine

With the 2-propylpiperazine intermediate in hand, the next step is the introduction of the ethyl group at the N-1 position. Achieving mono-alkylation is crucial to avoid the formation of the undesired 1,4-diethyl-2-propylpiperazine. Reductive amination offers a high degree of control for mono-alkylation.[4][5][6]

Experimental Protocol: Reductive Amination of 2-Propylpiperazine

-

Reaction Setup: To a solution of 2-propylpiperazine (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add acetaldehyde (1.1 equivalents).

-

Formation of the Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.[4][7] The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Below is a Graphviz diagram illustrating the proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Structural Analogs and Their Synthesis

The synthetic principles outlined above can be extended to produce a wide array of structural analogs of this compound. These analogs can be broadly classified based on their substitution patterns.

Analogs with Variation at the C-2 Position

The nature of the substituent at the C-2 position can be varied by starting with different amino acid precursors in Stage 1 of the synthesis.

| C-2 Substituent | Starting Material (Example) | Synthetic Method Reference |

| Methyl | N-Boc-Alanine | [2] |

| Phenyl | N-Boc-Phenylglycine | [2] |

| Benzyl | N-Boc-Phenylalanine | [3] |

Experimental Workflow for C-2 Analogs

The general workflow for synthesizing C-2 analogs follows the same principles as the synthesis of 2-propylpiperazine, with the primary difference being the choice of the initial amino acid.

Caption: General workflow for synthesizing C-2 and N-1 substituted piperazines.

Analogs with Variation at the N-1 Position

The ethyl group at the N-1 position can be readily replaced with other alkyl or functionalized groups through various N-alkylation strategies.

Table of N-1 Analogs and Synthesis Methods

| N-1 Substituent | Alkylating/Acylating Agent | Method | Reference |

| Methyl | Formaldehyde | Reductive Amination | [8] |

| Benzyl | Benzyl bromide | Alkylation | [3] |

| Acetyl | Acetic anhydride | Acylation | [2] |

| Various Alkyls | Alkyl Halides | Alkylation | [9] |

Experimental Protocol: General N-Alkylation of 2-Propylpiperazine

-

Reaction Setup: Dissolve 2-propylpiperazine (1 equivalent) and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile.

-

Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the mixture.

-

Reaction and Monitoring: The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Analogs with Substitution at the N-4 Position

If the N-1 position is protected, the N-4 position can be selectively functionalized. Alternatively, in the absence of a protecting group on N-1, a mixture of N-1 and N-4 substituted products, as well as the di-substituted product, may be obtained.

Logical Relationship for Selective N-4 Substitution

Caption: Strategy for selective N-4 substitution.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable due to its novelty, the following table summarizes typical yields for the key synthetic transformations discussed, based on literature for analogous compounds.

| Reaction | Substrate | Product | Yield (%) | Reference |

| Reductive Amination | N-Boc-piperazine + Cinnamaldehyde | N-Boc-N'-(3-phenylallyl)piperazine | Not specified, but successful | [10] |

| N-Alkylation | N-Acetylpiperazine + n-Butyl bromide | N-Acetyl-N'-butylpiperazine | 88 | [9] |

| N-Ethylation | Diethanolamine + Ethylamine | N-Ethylpiperazine | Not specified, but successful | [11] |

Conclusion

This technical guide has provided a detailed roadmap for the synthesis of this compound and its structural analogs. By leveraging established synthetic methodologies such as diamine cyclization and reductive amination, researchers can access this novel compound and a diverse library of related molecules. The provided experimental protocols and workflows serve as a practical starting point for laboratory synthesis. The exploration of structural analogs opens avenues for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery and development. The continued investigation into novel substituted piperazines is expected to yield new chemical entities with significant therapeutic potential.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of 1-Ethyl-2-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. 1-Ethyl-2-propylpiperazine is a piperazine derivative with a chemical structure that suggests potential biological activity. These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial efficacy of this compound. The following sections detail the principles of common antimicrobial assays and provide step-by-step protocols for their execution.

While specific antimicrobial data for this compound is not yet publicly available, the protocols outlined below provide a robust framework for its initial screening and characterization. These assays are fundamental in the preliminary stages of drug discovery and are designed to determine the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table is a template for recording and organizing experimental results obtained from the described antimicrobial assays. This structured format allows for clear comparison of the compound's activity against different microorganisms.

Table 1: Antimicrobial Activity of this compound (Template)

| Test Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | |||

| Escherichia coli (ATCC 25922) | Broth Microdilution | |||

| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | |||

| Candida albicans (ATCC 90028) | Broth Microdilution | |||

| Staphylococcus aureus (ATCC 25923) | Agar Disk Diffusion | |||

| Escherichia coli (ATCC 25922) | Agar Disk Diffusion |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6][7]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[8][9]

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[8][9] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Compound: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (growth) and negative (sterility) controls, respectively.

-

Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[4]

Caption: Workflow for MIC determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[10][11][12] It is performed as a follow-up to the MIC assay.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreader or inoculating loop

Procedure:

-

Subculturing from MIC wells: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

-

Plating: Spread the aliquot onto a quadrant of an MHA plate.

-

Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[11][12]

Caption: Workflow for MBC determination.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9][13][14]

Materials:

-

This compound solution

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[8][14]

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Caption: Disk diffusion assay workflow.

Conclusion

The protocols provided offer a standardized approach to the initial antimicrobial evaluation of this compound. Consistent and careful execution of these assays will yield reliable data to guide further investigation into the potential of this compound as a novel antimicrobial agent. It is recommended to include standard quality control strains in all assays to ensure the validity of the results. Further studies, such as time-kill assays and mechanism of action investigations, would be the logical next steps if promising activity is observed.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. m.youtube.com [m.youtube.com]

- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. microchemlab.com [microchemlab.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 14. asm.org [asm.org]

Application Notes and Protocols for 1-Ethyl-2-propylpiperazine in In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 1-Ethyl-2-propylpiperazine, a novel piperazine derivative, for its potential anticancer activity. The protocols outlined below detail the necessary steps for initial cytotoxicity screening, followed by more in-depth mechanistic studies to elucidate its mode of action.

Introduction

Piperazine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1][2][3][4] This document provides a standardized protocol for investigating the in vitro efficacy of a novel derivative, this compound, against a panel of human cancer cell lines. The described experimental workflow will enable researchers to determine its cytotoxic potential and gain insights into its mechanism of action, including the induction of apoptosis and cell cycle arrest.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for in vitro evaluation of this compound.

Protocols

Cell Culture

-

Cell Line Selection : Choose a panel of relevant human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like MCF-10A for selectivity assessment).

-

Culture Conditions : Maintain the cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing : Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[5]

-

Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Allow the cells to adhere overnight.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment : Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation : Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[7][8][9]

-

Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[7][10]

-

Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 15.2 ± 1.8 |

| A549 | Lung Cancer | 48 | 25.5 ± 2.3 |

| HCT116 | Colon Cancer | 48 | 18.9 ± 2.1 |

| MCF-10A | Normal Breast | 48 | > 100 |

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 0 | 2.1 ± 0.5 | 3.5 ± 0.7 |

| This compound | 15 (IC50) | 18.4 ± 1.9 | 12.6 ± 1.5 |

| This compound | 30 (2x IC50) | 25.7 ± 2.4 | 20.1 ± 2.2 |

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24h Treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |

| This compound | 15 (IC50) | 68.4 ± 3.5 | 15.1 ± 1.9 | 16.5 ± 2.0 |

| This compound | 30 (2x IC50) | 75.1 ± 4.2 | 8.7 ± 1.5 | 16.2 ± 1.9 |

Hypothesized Signaling Pathway

Based on studies of other piperazine derivatives, this compound may induce apoptosis through the intrinsic pathway.[2][11] The following diagram illustrates a potential mechanism of action.

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

Conclusion

These application notes provide a detailed and structured approach for the in vitro assessment of this compound's anticancer properties. By following these protocols, researchers can generate robust and reproducible data to determine the compound's efficacy and elucidate its mechanism of action, thereby providing a solid foundation for further preclinical development.

References

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Apoptosis and cell cycle analyses [bio-protocol.org]

- 8. noblelifesci.com [noblelifesci.com]

- 9. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Investigating the Neuroactivity of 1-Ethyl-2-propylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piperazine derivatives are a well-established class of compounds with significant pharmacological activity within the central nervous system (CNS).[1][2] Many of these derivatives modulate monoaminergic systems, including dopaminergic and serotonergic pathways, leading to their investigation for therapeutic applications such as antipsychotics, antidepressants, and anxiolytics.[1][3][4] 1-Ethyl-2-propylpiperazine is a novel piperazine analog with potential neuroactive properties. These application notes provide a detailed experimental framework for characterizing its neuropharmacological profile, from initial in vitro screening to in vivo behavioral assessment.

The following protocols outline a logical progression of experiments to elucidate the mechanism of action and potential psychoactive effects of this compound. The workflow begins with in vitro assays to determine its molecular targets and effects on neurotransmitter systems, followed by in vivo studies in rodent models to assess its behavioral impact.

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the neuroactivity of this compound.

Caption: Experimental workflow for neuroactivity testing.

I. In Vitro Neuropharmacology

A. Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on dopamine and serotonin receptor subtypes.

Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells recombinantly expressing the target human receptors (e.g., D1, D2, D3, D4, D5, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).

-

Radioligand Binding: Perform competitive binding assays using a specific radioligand for each receptor target.[5][6]

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[6]

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Data Presentation:

| Target Receptor | Radioligand | Ki (nM) of this compound |

| Dopamine D1 | [³H]SCH23390 | |

| Dopamine D2 | [³H]Spiperone | |

| Dopamine D3 | [³H]7-OH-DPAT | |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | |

| Serotonin 5-HT2A | [³H]Ketanserin | |

| ... (other relevant receptors) |

B. Neurotransmitter Uptake and Release Assays

Objective: To assess the effect of this compound on the uptake and release of dopamine and serotonin.

Protocol for Neurotransmitter Uptake Assay: